molecular formula C₂H₃D₄Cl₂N B1146207 2-Chloro-ethanamine-d4 Hydrochloride CAS No. 172333-26-5

2-Chloro-ethanamine-d4 Hydrochloride

Cat. No. B1146207
M. Wt: 120.01
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-ethanamine-d4 Hydrochloride is a stable isotope labelled compound . It has a molecular formula of C2H3D4Cl2N and a molecular weight of 120.01 . It is used as an intermediate in active pharmaceutical ingredients and dyes . It is also used in organic synthesis and as a derivatizing reagent for amino acids, dipeptides, and nucleotides .


Molecular Structure Analysis

The molecular structure of 2-Chloro-ethanamine-d4 Hydrochloride is represented as Cl.[2H]C([2H])(N)C([2H])([2H])Cl . The InChI representation is InChI=1S/C2H6ClN.ClH/c3-1-2-4 .

Scientific Research Applications

Application in Pharmaceutical Manufacturing

Specific Scientific Field

Pharmaceutical Manufacturing and Quality Control

Comprehensive Summary of the Application

2-Chloro-ethanamine-d4 Hydrochloride is used in the manufacturing process of Vortioxetine, a medication used to treat major depressive disorder . It is specifically used to control the genotoxic impurities (GTIs) in the drug substances .

Methods of Application or Experimental Procedures

The control of 2-chloro-N-(2-chloroethyl)ethanamine GTI in the vortioxetine (VOR) manufacturing process was demonstrated using QDa mass detection with electrospray ionization in selected-ion recording mode . The method of hydrophilic interaction liquid chromatography coupled with mass spectrometry detection (HILIC–MS) was validated as per International Conference on Harmonization guidelines and was able to quantitate GTIs at 75 p.p.m. with respect to VOR .

Results or Outcomes Obtained

The HILIC–MS method was achieved using a Primesep B column (150 × 4.6 mm, 5.0 µm; Sielc, USA) using mobile phase consisting of 10 mM ammonium formate buffer pH 3.0 and acetonitrile (5 : 95, v/v) at 0.8 mL/min flow rate . The QDa mass detector was operated in the positive ion mode . Quadrupole mass analyzer was employed in selected-ion monitoring mode using target ion at m / z 142 as [M+H] + .

Derivatizing Reagent for Amino Acids, Dipeptides, and Nucleotides

Specific Scientific Field

Biochemistry and Molecular Biology

Comprehensive Summary of the Application

2-Chloroethylamine hydrochloride can be used as a derivatizing reagent for amino acids, dipeptides, and nucleotides . This allows for the modification of these molecules, which can be useful in various biochemical and molecular biology experiments .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures would depend on the specific experiment being conducted. Generally, the 2-Chloroethylamine hydrochloride would be mixed with the target molecule (amino acid, dipeptide, or nucleotide) under controlled conditions to allow for the derivatization reaction to occur .

Results or Outcomes Obtained

The outcomes of these experiments can vary widely depending on the specific experiment being conducted. However, the use of 2-Chloroethylamine hydrochloride as a derivatizing reagent can allow for the modification of target molecules, which can provide valuable insights into their structure and function .

properties

IUPAC Name

2-chloro-1,1,2,2-tetradeuterioethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRREFWJTRBDRA-PBCJVBLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-ethanamine-d4 Hydrochloride

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